4-[4-fluoro-3-(2-pyridin-4-ylethylcarbamoyl)phenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
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Overview
Description
Preparation Methods
The preparation of BDBM50173306 involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to achieve the desired crystalline forms .
Chemical Reactions Analysis
BDBM50173306 undergoes various chemical reactions, including inhibition assays with protein kinases such as G protein-coupled receptor kinase 1 and G protein-coupled receptor kinase 5 . These reactions are typically carried out using substrates like tubulin and involve conditions such as specific pH levels and temperature controls . The major products formed from these reactions are often analyzed using techniques like SDS-PAGE .
Scientific Research Applications
BDBM50173306 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in studies involving the inhibition of protein kinases, which are crucial for understanding signal transduction pathways and developing therapeutic agents .
Mechanism of Action
The mechanism of action of BDBM50173306 involves its interaction with specific protein kinases, leading to the inhibition of their activity . This inhibition affects various molecular targets and pathways, including those involved in cell signaling and regulation . The compound’s structure allows it to bind to the active sites of these kinases, thereby preventing their normal function .
Comparison with Similar Compounds
BDBM50173306 can be compared with other similar compounds that inhibit protein kinases. Some of these similar compounds include those with structures that allow for kinase inhibition, such as certain imidazo[1,2-b]pyridazine derivatives . What sets BDBM50173306 apart is its specific molecular structure, which provides unique binding properties and inhibitory effects .
Properties
Molecular Formula |
C27H24FN7O3 |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
4-[4-fluoro-3-(2-pyridin-4-ylethylcarbamoyl)phenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C27H24FN7O3/c1-15-23(26(37)33-19-3-5-22-18(12-19)14-31-35-22)24(34-27(38)32-15)17-2-4-21(28)20(13-17)25(36)30-11-8-16-6-9-29-10-7-16/h2-7,9-10,12-14,24H,8,11H2,1H3,(H,30,36)(H,31,35)(H,33,37)(H2,32,34,38) |
InChI Key |
GJTSGDBPSODHKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCCC3=CC=NC=C3)C(=O)NC4=CC5=C(C=C4)NN=C5 |
Origin of Product |
United States |
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